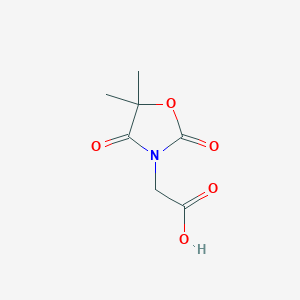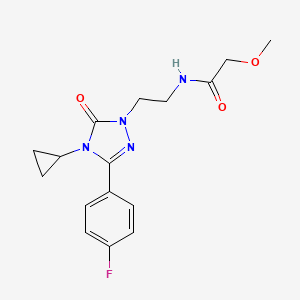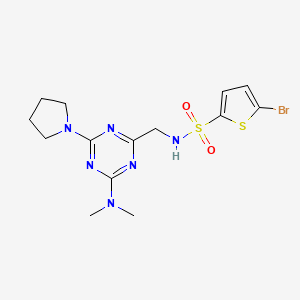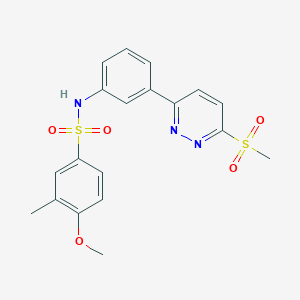![molecular formula C24H20O4 B2546531 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate CAS No. 331461-43-9](/img/structure/B2546531.png)
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are known for their potential antitumor properties and ability to form strong intermolecular and intramolecular hydrogen bonds, which can be significant in their biological interactions .
Synthesis Analysis
The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation, which is a reaction between an aldehyde and a ketone in the presence of a base. In the context of the provided data, the synthesis of a related compound, (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was reported using methods that could be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure and conformational properties of related methoxyphenyl compounds have been analyzed using X-ray diffraction, vibrational data, and theoretical calculations. These studies provide insights into the geometric parameters and normal modes of vibration, which are crucial for understanding the physical and chemical behavior of these compounds .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions, including oxidation and reactions with nitrous acid. For instance, the oxidation of 2-methoxyphenols bearing an electron-withdrawing group in the 4-position with (diacetoxy)iodobenzene (DAIB) has been studied, which could be relevant to the oxidative behavior of the compound . Additionally, the reactions of 3-aryl-1-propylamines with nitrous acid have been explored, which may provide insights into the reactivity of the methoxyphenyl group in the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols and dimethoxybenzenes, which are structural fragments of the compound , have been thoroughly investigated. These studies include thermodynamic properties, such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies. The strength of intermolecular hydrogen bonds in complexes of methoxyphenols with organic bases has also been measured, providing valuable information about the compound's potential interactions and stability .
Scientific Research Applications
Phytochemicals and Antioxidant Activity
- Compounds isolated from the stem wood of Sorbus lanata include new phenolic compounds with significant antioxidant activities as demonstrated by their DPPH radical scavenging capacities. This suggests potential applications in the development of natural antioxidants (Uddin et al., 2013).
Antitumor Activity
- The oxidation of methoxyphenols, which bear electron-withdrawing groups, in the presence of dienophiles, leads to the formation of compounds with potential antitumor activities. This could indicate the compound's utility in cancer research or as a precursor for antitumor drugs (Wells et al., 2000).
Sweet Taste Modulation
- The structural modification of the methoxyphenyl moiety in certain compounds to understand the relationship between chemical structure and sweet taste suggests applications in food science and the development of sweeteners (Yamato et al., 1977).
Novel Heterocyclic Systems
- The transformation of methoxyphenyl-containing compounds under specific conditions to yield new heterocyclic systems has been documented. Such reactions are of interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications (Deady & Devine, 2006).
Organophosphorus Chemistry
- The reaction of methoxyphenyl-derived compounds with aromatic dihydroxy compounds to produce organophosphorus derivatives highlights the role of these substances in the synthesis of chemicals with various industrial and scientific applications (Shabana et al., 1994).
properties
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-17-3-8-20(9-4-17)24(26)28-22-12-5-18(6-13-22)7-16-23(25)19-10-14-21(27-2)15-11-19/h3-16H,1-2H3/b16-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPIKAZLSIGIBQ-APSNUPSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2546451.png)

![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)
![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)





![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)